molecular formula C20H34N3O3+ B14964771 N,N-diethyl-4-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpentan-1-aminium

N,N-diethyl-4-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpentan-1-aminium

Cat. No.: B14964771
M. Wt: 364.5 g/mol
InChI Key: CMQDOTQXWRFUNB-UHFFFAOYSA-O
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Description

N,N-diethyl-4-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpentan-1-aminium is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpentan-1-aminium typically involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with various reagents to form the quinoline core, followed by further functionalization to introduce the diethylamino and methylpentan-1-aminium groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpentan-1-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in pharmaceutical research .

Scientific Research Applications

N,N-diethyl-4-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpentan-1-aminium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpentan-1-aminium involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N,N-diethyl-4-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpentan-1-aminium is unique due to its specific functional groups and the resulting biological activities.

Properties

Molecular Formula

C20H34N3O3+

Molecular Weight

364.5 g/mol

IUPAC Name

diethyl-[4-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]pentyl]-methylazanium

InChI

InChI=1S/C20H33N3O3/c1-5-23(4,6-2)13-9-10-14(3)21-19(25)17-18(24)15-11-7-8-12-16(15)22-20(17)26/h14H,5-13H2,1-4H3,(H2-,21,22,24,25,26)/p+1

InChI Key

CMQDOTQXWRFUNB-UHFFFAOYSA-O

Canonical SMILES

CC[N+](C)(CC)CCCC(C)NC(=O)C1=C(C2=C(CCCC2)NC1=O)O

Origin of Product

United States

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